XPhosPdG1

Catalog No.
S2908588
CAS No.
1028206-56-5
M.F
C41H59ClNPPd
M. Wt
738.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XPhosPdG1

CAS Number

1028206-56-5

Product Name

XPhosPdG1

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

Molecular Formula

C41H59ClNPPd

Molecular Weight

738.77

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

HTAJCNQBAFZEJO-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Solubility

not available

Catalyst for Organic Synthesis:

Studies have demonstrated the effectiveness of XPhos Pd G1 in achieving high yields and selectivities in Suzuki-Miyaura couplings involving diverse substrates, including challenging hindered and electron-deficient coupling partners. [, ]

Beyond Suzuki-Miyaura Coupling:

While the Suzuki-Miyaura coupling remains its most prominent application, XPhos Pd G1 has also been explored in other catalytic transformations. Research suggests its potential utility in:

  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. []
  • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. []
  • Stille coupling: Formation of carbon-carbon bonds between organotin reagents and aryl or vinyl halides. []

XPhosPdG1 is a palladium-based catalyst that plays a crucial role in various cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It is characterized by its efficiency in catalyzing reactions involving electron-deficient anilines and aryl halides. The compound is notable for its ability to function effectively at low catalyst loadings, making it a valuable tool in organic synthesis.

XPhosPdG1 is primarily utilized in cross-coupling reactions, such as:

  • Suzuki Coupling: Involves the reaction of aryl halides with organoboron compounds.
  • Borylation: Facilitates the introduction of boron into organic molecules, which can be further transformed into various functional groups.
  • Amination: Catalyzes the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

These reactions are essential in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

XPhosPdG1 can be synthesized through several methods:

  • Cross-Coupling Reactions: The compound can be prepared by reacting imidazole derivatives with dioxane under specific conditions .
  • Complexation Methods: Involves the coordination of XPhos ligand with palladium salts, followed by reduction to form the active catalyst.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

XPhosPdG1 has diverse applications in organic chemistry:

  • Catalyst for Cross-Coupling Reactions: Used extensively for synthesizing pharmaceuticals and complex organic molecules.
  • Microreactor Technology: Employed in packed-bed microreactors for efficient and rapid reactions .
  • Material Science: Facilitates the development of new materials through functionalization processes.

Its versatility and efficiency make it a preferred choice among chemists for various synthetic pathways.

Studies on the interactions involving XPhosPdG1 primarily focus on its role as a catalyst rather than direct biological interactions. Research indicates that it effectively interacts with various substrates, leading to successful cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and substrate structure .

Several compounds share similarities with XPhosPdG1, notably in their structural features and catalytic properties. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness Compared to XPhosPdG1
XPhosPdG2Improved efficiency at lower loadingsMore effective under milder conditions
Buchwald CatalystBroad applicability in cross-couplingOften requires higher catalyst loadings
Pd(PPh₃)₄Traditional palladium catalystLess selective for specific substrates
Pd(OAc)₂Commonly used precursor for palladium catalystsLess efficient for low-temperature reactions

XPhosPdG1 stands out due to its ability to operate effectively at lower concentrations while maintaining high selectivity and efficiency in cross-coupling reactions .

Dates

Modify: 2023-11-23

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